ZAC Antagonist Activity: Comparison with N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB)
The target compound belongs to the same N-(thiazol-2-yl)-benzamide scaffold as the reference antagonist TTFB, which exhibits an IC₅₀ of 1–3 μM at ZAC in Xenopus oocyte TEVC assays [1]. While the 4-methylsulfanyl substituent on the phenyl ring has not been explicitly profiled against ZAC, the SAR from the analog series indicates that para-substituted phenyl analogs (e.g., p-tolyl, p-ethoxy) are essentially inactive, whereas meta-substituted analogs retain activity [1]. This suggests that the target compound, bearing a para-methylsulfanyl group, may exhibit significantly reduced ZAC antagonist activity compared to the meta-fluoro TTFB, but no direct measurement exists.
| Evidence Dimension | ZAC antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | Not reported for N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(methylsulfanyl)benzamide at ZAC |
| Comparator Or Baseline | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide): IC₅₀ 1–3 μM |
| Quantified Difference | Cannot be calculated; activity is expected to be substantially lower based on para-substitution SAR |
| Conditions | Xenopus oocytes, two-electrode voltage clamp electrophysiology |
Why This Matters
For scientific users interested in ZAC pharmacology, the reference antagonist TTFB is a validated tool, while this specific compound's activity is uncharacterized and is predicted to be inferior based on substitution pattern.
- [1] M. I. S. F. et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem. Pharmacol. 2021, 193, 114782. View Source
